![molecular formula C16H22N2 B2749422 N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine CAS No. 1436256-33-5](/img/structure/B2749422.png)
N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine is a useful research compound. Its molecular formula is C16H22N2 and its molecular weight is 242.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogen Metabolite Biomarkers in Tobacco Research
Hecht (2002) discusses the role of human urinary carcinogen metabolites as biomarkers for investigating the relationship between tobacco and cancer. This research underscores the importance of identifying specific metabolites, such as those derived from N-nitrosamines, in understanding the carcinogenic potential of tobacco products. The precision in detecting these metabolites enables a deeper investigation into the mechanisms of tobacco-induced carcinogenesis, providing a pathway for future studies on harm reduction and metabolic polymorphisms in cancer research (Hecht, 2002).
Advances in Reductive Amination Techniques
Irrgang and Kempe (2020) review the transition-metal-catalyzed reductive amination processes, highlighting the importance of this chemical reaction in synthesizing primary, secondary, and tertiary alkyl amines. This process is critical for producing key functional groups in pharmaceuticals, showcasing the compound's role in facilitating advancements in drug synthesis and chemical engineering (Irrgang & Kempe, 2020).
Degradation of Nitrogen-Containing Compounds
Bhat and Gogate (2021) discuss the efficacy of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, such as amines, in environmental and industrial contexts. This research is pivotal for developing effective waste treatment technologies and reducing the environmental impact of nitrogenous waste, demonstrating the compound's relevance in environmental chemistry and sustainability (Bhat & Gogate, 2021).
Synthesis and Structural Properties of Novel Compounds
Issac and Tierney (1996) explore the synthesis and structural properties of novel substituted compounds, providing insights into chemical reactions and product formation involving chloral and amines. This research contributes to the fundamental understanding of chemical synthesis, offering pathways for developing new chemicals with potential applications in various industries (Issac & Tierney, 1996).
Functionalization of Saturated C-H Bonds
Che et al. (2011) review metalloporphyrin-catalyzed saturated C-H bond functionalization, emphasizing its application in organic synthesis. This method's ability to achieve high regio-, diastereo-, or enantioselectivity marks a significant advancement in the field of catalysis and organic chemistry, highlighting the potential of N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine in facilitating complex chemical transformations (Che et al., 2011).
Propiedades
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-3-10-17(2)12-16-9-11-18(14-16)13-15-7-5-4-6-8-15/h1,4-8,16H,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLRWJWZJWWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)
![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)
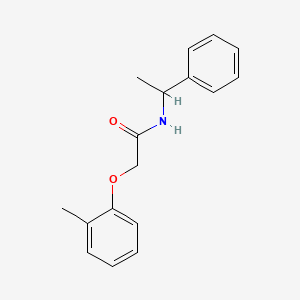

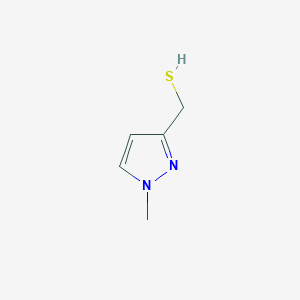
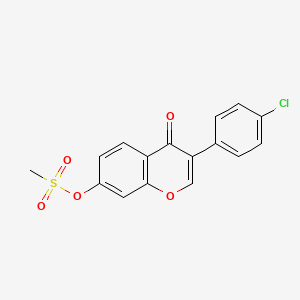
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride](/img/structure/B2749351.png)
![2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2749352.png)
![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)
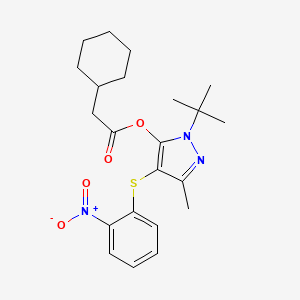
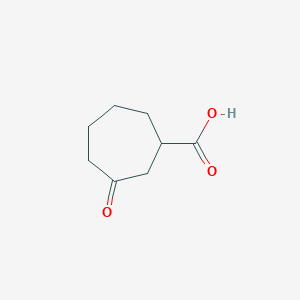
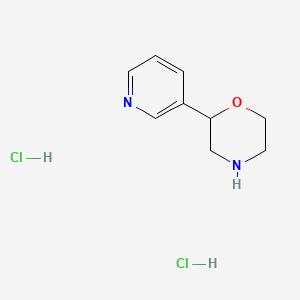
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2749361.png)
![(Z)-ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2749362.png)
